Dodecyltriethoxysilane
Overview
Description
Synthesis Analysis
The synthesis of silane compounds is a topic of interest in the field of materials science. For instance, the synthesis of dodecylmethyldimethoxysilane is described using methyldichlorosilane and 1-dodecene as starting materials with a platinum catalyst. The intermediate product, dodecylmethyldichlorosilane, is then subjected to alcoholysis to obtain the final silane coupling agent . Although this process does not directly describe the synthesis of dodecyltriethoxysilane, it provides a potential pathway that could be adapted for its synthesis by changing the alkoxy group from methoxy to ethoxy.
Molecular Structure Analysis
The molecular structure of silane compounds is crucial for their reactivity and properties. The papers provided do not directly analyze the molecular structure of dodecyltriethoxysilane, but they do discuss the characterization of related compounds. For example, the structure of dodecylmethyldimethoxysilane was characterized using 1H NMR and IR spectrum . These techniques could similarly be applied to analyze the molecular structure of dodecyltriethoxysilane.
Chemical Reactions Analysis
The chemical reactions involving silane compounds are diverse and can lead to various products. The hydrolytic co-condensation of phenyltriethoxysilane with γ-aminopropyltriethoxysilane is one such reaction, catalyzed under basic conditions in the presence of sodium dodecyl sulfate . This reaction results in copolymer particles with varying morphologies and properties. While this does not directly involve dodecyltriethoxysilane, it suggests that similar co-condensation reactions could be possible with dodecyltriethoxysilane, potentially leading to novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are determined by their molecular structure and the nature of their substituents. The polycondensation of tetraethoxysilane, catalyzed by dibutyltin dilaurate, results in a gel with a relatively low network density, as evidenced by 29Si CP/MAS NMR spectra and quasi elastic light scattering . Although dodecyltriethoxysilane is not specifically mentioned, the study provides insights into the behavior of silane compounds during polycondensation, which could be relevant for understanding the properties of dodecyltriethoxysilane.
Scientific Research Applications
Summary of the Application
DDTES is used in the fabrication of organo-modified silane coatings for water-repellent surface modification . These coatings are used to modify surfaces to become hydrophobic .
Methods of Application or Experimental Procedures
The method involves a microwave sol-gel synthesis of hybrid materials . Low-cost fluorine-free tetraethoxysilane (TEOS) and DDTES are used as silane derivatives . The organo-modified silica coatings are prepared by the drop-casting method .
Results or Outcomes
The results suggest that significant increase of hydrophobicity could be achieved by using non-fluorinated cost-effective silica nanomaterials produced with a rapid ecofriendly method . The TEOS/DDTES ratio was proved to be a crucial factor in tuning the wettability properties .
2. Application in Surface Treatment of Calcite Crystals
Summary of the Application
DDTES is used in the surface treatment of calcite crystals to determine the effect of wettability with the incorporation of nanoparticles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of DDTES alters the water contact angle of an oil-wet carbonate substrate . This suggests that DDTES can be used to tune the wettability and facilitate a variety of surfaces with hydrophobicity .
3. Application in Anti-Corrosive Coating on Mild Steel
Summary of the Application
DDTES can be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of DDTES in the coating can help prevent corrosion on mild steel .
4. Application in Low-Density Self-Assembled Monolayers
Summary of the Application
A novel space-filling trialkoxysilane derivative was synthesized using a two-step strategy from commercially available starting materials to produce the precursor for the formation of low-density self-assembled monolayers .
Methods of Application or Experimental Procedures
Self-assembled monolayers of the synthesized compound were prepared on three different substrates (Si/SiO$_{2}$, glass and ITO) and characterized using contact angle .
Results or Outcomes
The results of this application are not detailed in the source .
5. Application in Silica Nanofluid
Summary of the Application
DDTES is used to form a silica nanofluid which alters the water contact angle of an oil-wet carbonate substrate .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of DDTES in the silica nanofluid can help tune the wettability and facilitate a variety of surfaces with hydrophobicity .
6. Application in Self-Assembled Monolayers
Summary of the Application
A novel space-filling trialkoxysilane derivative was synthesized using a two-step strategy from commercially available starting materials to produce the precursor for the formation of low-density self-assembled monolayers .
Methods of Application or Experimental Procedures
Self-assembled monolayers of the synthesized compound were prepared on three different substrates (Si/SiO$_{2}$, glass and ITO) and characterized using contact angle .
Results or Outcomes
The results of this application are not detailed in the source .
Safety And Hazards
Future Directions
Dodecyltriethoxysilane has been used in the formation of a silica nanofluid which alters the water contact angle of an oil-wet carbonate substrate . It can also be used in the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .
properties
IUPAC Name |
dodecyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFXEJWPRRAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066383 | |
Record name | Silane, dodecyltriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyltriethoxysilane | |
CAS RN |
18536-91-9 | |
Record name | Dodecyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxydodecylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, dodecyltriethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dodecyltriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHOXYDODECYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.